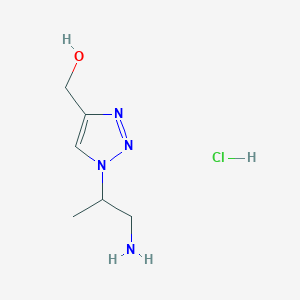
Butylamine Hydroiodide
概要
説明
Butylamine Hydroiodide, also known as n-butylammonium iodide or butan-1-amine hydroiodide, is a compound with the molecular formula C4H12IN . It is a colorless or white crystalline solid with a strong, irritating odor . It is soluble in water and organic solvents, but not in alcohols .
Synthesis Analysis
This compound has been used as an additive to improve the efficiency and stability of perovskite solar cells (PSCs). It can also be used as an organic ligand in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) . A comparative study of the impact of n-butylamine and traditionally used additives on the efficiency of the electrospray ionization (ESI) process for the enhancement of metabolite coverage was performed by direct injection mass spectrometry (MS) analysis in negative mode .
Molecular Structure Analysis
The molecular weight of this compound is 201.05 g/mol . The InChI key is CALQKRVFTWDYDG-UHFFFAOYSA-N . The Canonical SMILES string is CCCCN.I .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.05 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 201.00145 g/mol. Its topological polar surface area is 26 Ų. It has a heavy atom count of 6 .
科学的研究の応用
Amine Exchange Reactions in Chemical Synthesis Butylamine Hydroiodide is involved in amine exchange reactions with amino acids in aqueous solutions. It is used to produce specific ion associates and can be extracted directly from reaction mixtures, demonstrating its utility in chemical synthesis and compound isolation processes (Sun Min’yan’ et al., 2010).
Biomaterials and Regenerative Medicine In a study on hyaluronan (HA), butylamine was used for grafting to HA, enhancing its viscoelasticity and pseudoplasticity. This modification makes HA a valuable biomaterial for applications like bioinks, hydrogels, and drug delivery in regenerative medicine (Petta et al., 2016).
Analytical Chemistry and Biomolecule Analysis this compound, specifically 2,5-dihydroxybenzoic acid butylamine (DHBB), is used in MALDI-MS analysis of biomolecules. DHBB enhances the analysis by improving shot-to-shot reproducibility and reducing MALDI-induced fragmentation of certain biomolecules, demonstrating its utility in analytical chemistry (Mank et al., 2004).
Food Chemistry and Maillard Reaction Studies this compound is used as a model compound in studying the Maillard reaction of D-glucose. Its application provides insights into the formation of colored compounds during this reaction, which is relevant in food chemistry and processing (Lerche et al., 2002).
Mass Spectrometry in Metabolomics In mass spectrometry, n-butylamine is effective in enhancing the electrospray ionization process, thereby improving the analysis of metabolite composition in biological samples. Its application in this field highlights its role in advancing metabolomics research (Maslov et al., 2019).
Environmental Remediation In environmental science, this compound is studied for its potential in enhancing electrokinetic remediation of soils contaminated with hydrophobic organic pollutants, highlighting its possible applications in environmental cleanup and soil restoration (Li et al., 2000).
Gas Sensing Technologies this compound plays a role in developing sensitive materials for gas sensing, particularly in detecting amines. Its involvement in the development of such materials underscores its importance in creating effective gas sensors for practical applications (Fu et al., 2021).
Graphene Modification In materials science, this compound is used for functionalizing graphene oxide. This process enhances the hydrophobic nature and dispersion stability of graphene oxide, which is crucial for its application in various composites and materials engineering (Chakraborty et al., 2016).
Safety and Hazards
Butylamine Hydroiodide can cause skin irritation and serious eye irritation. It is recommended to wash hands and face thoroughly after handling, not to eat, drink or smoke when using this product, wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and not to breathe dust/fume/gas/mist/vapors/spray .
作用機序
Target of Action
Butylamine Hydroiodide, also known as n-Butylammonium iodide (BAI), is primarily used in the field of materials science . It is particularly used as an additive in the fabrication of perovskite solar cells (PSCs) and as an organic ligand in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) . Therefore, its primary targets are the perovskite structures in these devices.
Mode of Action
BAI interacts with its targets by facilitating an improvement in the efficiency and stability of PSCs . It hinders the growth of 3D-perovskite grains, dramatically decreasing the roughness of films . This results in the formation of layered perovskite (a.k.a. Ruddlesden–Popper) structures .
Biochemical Pathways
The iodide and bromide-based alkylated halides, including BAI, find applications as precursors for the fabrication of perovskites for photovoltaic applications .
Result of Action
The result of BAI’s action is the formation of more efficient and stable perovskite structures in PSCs and LEDs . This leads to improved performance of these devices, including enhanced energy efficiency .
Action Environment
The action of BAI can be influenced by environmental factors. For instance, its stability can be affected by temperature, as it can decompose to produce toxic nitrogen oxides and hydroiodic acid when heated . Therefore, it should be stored in a cool, dry place, away from heat sources and oxidizing agents .
生化学分析
Biochemical Properties
Butylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) and solar cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to hinder the growth of 3D-perovskite grains, thereby decreasing the roughness of films . This interaction is crucial for improving the efficiency and stability of perovskite solar cells.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to improve the operational stability of LED devices by incorporating into perovskite layers . This incorporation leads to enhanced cell signaling and gene expression, ultimately improving the performance of the devices.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their activity and function . This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, ensuring its efficacy in long-term applications . Degradation of the compound can lead to reduced effectiveness and potential adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved cellular function and enhanced metabolic activity . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For instance, this compound can modulate the activity of enzymes involved in energy production and biosynthesis, thereby altering the metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effectiveness in various applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its overall efficacy.
特性
IUPAC Name |
butan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALQKRVFTWDYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36945-08-1 | |
| Record name | Butylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does butylamine hydroiodide interact with perovskite materials and what are the downstream effects?
A1: this compound can passivate surface defects in perovskite films, specifically those induced by iodine vacancies. [] This passivation occurs through the formation of an ultrathin 2D perovskite layer on the surface of the 3D bulk perovskite. [] This interaction leads to a significant reduction in reverse bias dark current density (Jdark) in perovskite photodiodes. [] Additionally, it enhances photoresponse, particularly under low light conditions, contributing to improved specific detectivity. []
Q2: Are there stability concerns associated with this compound in perovskite solar cells?
A3: While this compound can improve certain performance aspects of perovskite solar cells, studies show that devices incorporating 3-guanidinopropanoic acid (GPA) as the organic spacer demonstrate enhanced stability compared to those using this compound. [] This difference is observed under various conditions, including illumination, thermal stress, storage, and humidity. [] This suggests that while this compound can be utilized in perovskite solar cells, alternative organic spacers like GPA might offer superior long-term stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



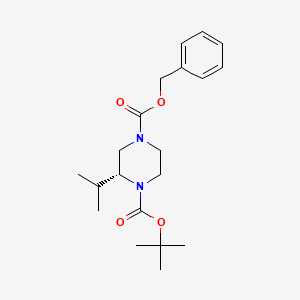

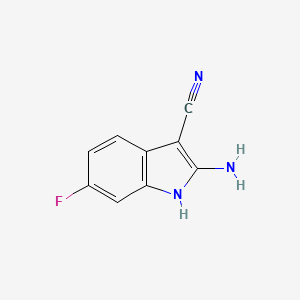
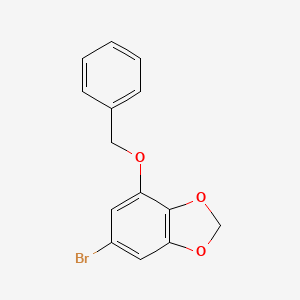
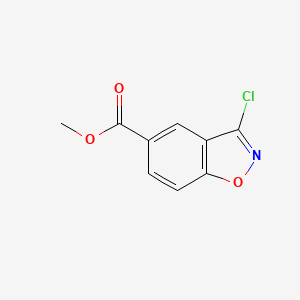
![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)
![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)


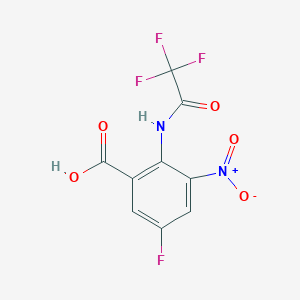
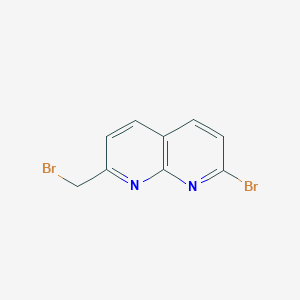
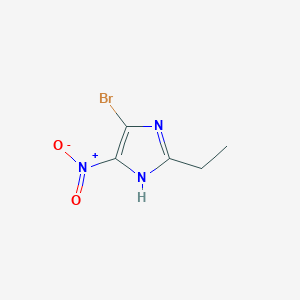
![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)
